molecular formula C14H14N6O2S B5526057 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5526057
M. Wt: 330.37 g/mol
InChI Key: LQSJVLVRCOEWGA-UHFFFAOYSA-N
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Description

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a purine derivative linked to a methoxyphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the nucleophilic substitution reaction of 6-amino-9H-purine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with N-(4-methoxyphenyl)acetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving purine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity or specificity, while the methoxyphenyl acetamide group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-9H-purin-8-yl)sulfanyl]butanoic acid
  • 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Uniqueness

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenyl acetamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged to develop specialized applications in various fields.

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-22-9-4-2-8(3-5-9)18-10(21)6-23-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H,18,21)(H3,15,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJVLVRCOEWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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